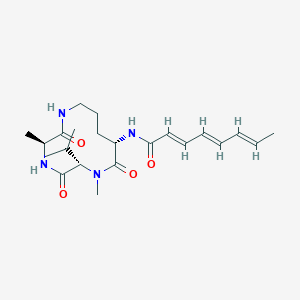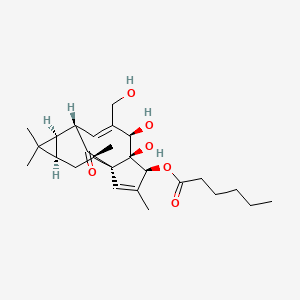
JBIR-15
Descripción general
Descripción
JBIR-15 is a complex organic compound characterized by its unique structure and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of JBIR-15 involves multiple steps, including the formation of the triazacyclododecane ring and the subsequent attachment of the octa-2,4,6-trienamide moiety. The reaction conditions typically require controlled temperatures, specific catalysts, and precise timing to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for further applications.
Análisis De Reacciones Químicas
Types of Reactions: JBIR-15 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the specific reagents used.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols or amines.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying enzyme interactions or cellular processes. In medicine, its potential therapeutic properties are being explored for the treatment of various diseases. Additionally, in industry, it can be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of JBIR-15 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to JBIR-15 include other triazacyclododecane derivatives and octa-2,4,6-trienamide analogs. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct reactivity and potential applications. This compound’s ability to undergo diverse chemical reactions and its potential in various scientific fields make it a valuable subject of study.
Propiedades
IUPAC Name |
(2E,4E,6E)-N-[(3S,6S,9S)-3,7-dimethyl-2,5,8-trioxo-6-propan-2-yl-1,4,7-triazacyclododec-9-yl]octa-2,4,6-trienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O4/c1-6-7-8-9-10-13-18(27)25-17-12-11-14-23-20(28)16(4)24-21(29)19(15(2)3)26(5)22(17)30/h6-10,13,15-17,19H,11-12,14H2,1-5H3,(H,23,28)(H,24,29)(H,25,27)/b7-6+,9-8+,13-10+/t16-,17-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQPLRWXHSRNAW-VUOPYGPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CC(=O)NC1CCCNC(=O)C(NC(=O)C(N(C1=O)C)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=C/C(=O)N[C@H]1CCCNC(=O)[C@@H](NC(=O)[C@@H](N(C1=O)C)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of JBIR-15 and what are its notable biological activities?
A1: this compound was first isolated from the culture broth of the sponge-derived fungus Aspergillus sclerotiorum Huber Sp080903f04. [] This compound is a derivative of aspochracin, differing in the absence of a methyl group on the alanyl residue. [] Research indicates that this compound exhibits selective antifungal activity against Candida albicans, showcasing its potential as a lead compound for antifungal drug development. []
Q2: How does the structure of this compound compare to other similar compounds and what impact does this have on its activity?
A2: this compound is structurally similar to aspochracin, with the key difference being the N-demethylation at the alanyl residue. [] This subtle structural change leads to differences in their biological activities. For instance, while both compounds demonstrate antifungal activity, their potency against specific fungal species might differ. Further research exploring the Structure-Activity Relationship (SAR) of this compound and its analogues could provide valuable insights into optimizing its antifungal efficacy and selectivity. [, ]
Q3: Are there any studies investigating the mechanism of action of this compound against Candida albicans?
A3: While the provided research highlights the antifungal activity of this compound against Candida albicans, [] the specific mechanism of action remains to be elucidated. Further investigations are needed to determine the cellular targets and pathways affected by this compound, providing a deeper understanding of its antifungal properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid](/img/structure/B608090.png)
![(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;dihydrochloride](/img/structure/B608092.png)









![2,2-dimethylpropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-methoxy-purin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-(1-naphthyloxy)phosphoryl]amino]propanoate](/img/structure/B608112.png)
